2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a thiol group, and a thienylmethylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thiol group is then introduced via a nucleophilic substitution reaction, followed by the addition of the thienylmethylidene moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and substituted triazine compounds .
Scientific Research Applications
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO]ACETOHYDRAZIDE: Similar structure but lacks the thienylmethylidene moiety.
2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Contains a pyridazinyl group instead of the thienylmethylidene moiety.
Uniqueness
The uniqueness of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-2-THIENYLMETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thienylmethylidene moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S2/c16-7(13-11-4-6-2-1-3-19-6)5-20-9-8(17)12-10(18)15-14-9/h1-4H,5H2,(H,13,16)(H2,12,15,17,18)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAASVFXPUUTWGL-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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